
4-((2,5-Dimethoxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2,5-Dimethoxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione: , also known by its chemical formula C16H14FN3O2S , is a heterocyclic compound with intriguing properties. Let’s break down its structure:
- The 1H-1,2,4-triazole core consists of a five-membered ring containing three nitrogen atoms and two carbon atoms.
- The 2-fluorophenyl group is attached to one of the nitrogen atoms in the triazole ring.
- The 2,5-dimethoxybenzylidene moiety is connected to another nitrogen atom, forming a Schiff base.
准备方法
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 2,5-dimethoxybenzaldehyde with 2-amino-5-fluorobenzothiazole in the presence of a suitable base. The resulting Schiff base undergoes cyclization to form the triazole-thione ring.
Reaction Conditions: The reaction typically occurs under reflux conditions in a solvent such as ethanol or acetonitrile. Acidic or basic catalysts may be employed to facilitate the condensation step.
Industrial Production: While not widely produced industrially, research laboratories often synthesize this compound for further investigation.
化学反应分析
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction processes can yield derivatives with altered properties.
Substitution: Substituents on the phenyl ring can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Halogens (e.g., bromine, chlorine) or nucleophilic reagents (e.g., amines).
Major Products: The specific products depend on reaction conditions and substituents. For example:
- Oxidation may yield hydroxylated or carboxylated derivatives.
- Reduction could lead to dehalogenated or hydrogenated forms.
科学研究应用
This compound finds applications in various fields:
Medicine: Investigated for potential antimicrobial, antifungal, and anticancer properties.
Chemistry: Used as a building block for designing novel heterocyclic compounds.
Industry: Employed in the synthesis of functional materials.
作用机制
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets, affecting cellular processes or signaling pathways. Further studies are needed to elucidate its precise mode of action.
相似化合物的比较
While there are related triazole derivatives, the unique combination of the 2,5-dimethoxybenzylidene and 2-fluorophenyl groups sets this compound apart. Similar compounds include other triazoles and Schiff bases.
属性
CAS 编号 |
586994-98-1 |
|---|---|
分子式 |
C17H15FN4O2S |
分子量 |
358.4 g/mol |
IUPAC 名称 |
4-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15FN4O2S/c1-23-12-7-8-15(24-2)11(9-12)10-19-22-16(20-21-17(22)25)13-5-3-4-6-14(13)18/h3-10H,1-2H3,(H,21,25)/b19-10+ |
InChI 键 |
DEMWYOQGAPZIKP-VXLYETTFSA-N |
手性 SMILES |
COC1=CC(=C(C=C1)OC)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F |
规范 SMILES |
COC1=CC(=C(C=C1)OC)C=NN2C(=NNC2=S)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[4-(Dimethylamino)phenyl]-N,N-diphenylurea](/img/structure/B12003644.png)


![2-(acetyloxy)-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B12003682.png)

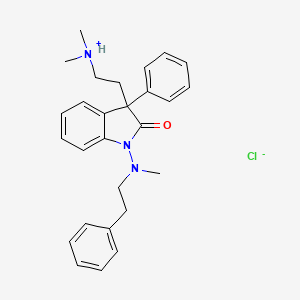
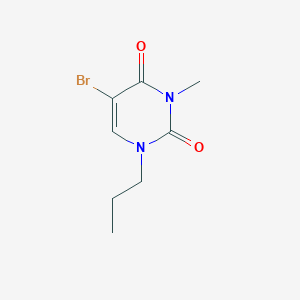
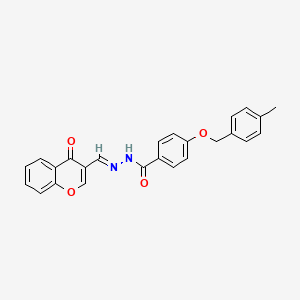
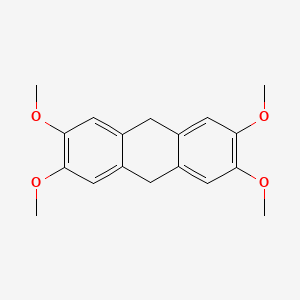

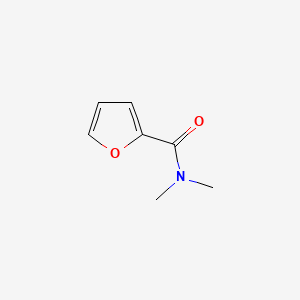
![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12003730.png)
![Ethyl 4-[(methylcarbamothioyl)amino]benzoate](/img/structure/B12003743.png)

